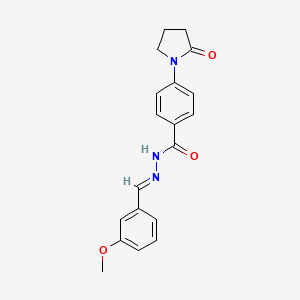

N'-(3-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

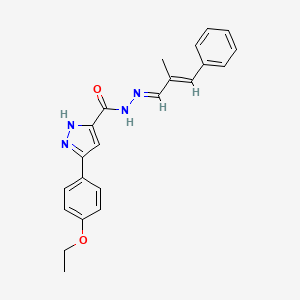

"N'-(3-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide" is a benzohydrazone compound. These compounds are known for their diverse chemical and biological activities. Benzohydrazides and their complexes have been studied for various properties, including their crystal structures and potential as inhibitors in different biological systems (Qu et al., 2015).

Synthesis Analysis

The synthesis of benzohydrazone compounds typically involves the reaction of benzaldehyde derivatives with benzohydrazides. This reaction often results in the formation of compounds with interesting structural and chemical properties. For instance, in a related synthesis, 4-chloro-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide was synthesized and characterized using physico-chemical methods and single-crystal X-ray diffraction (Lei et al., 2011).

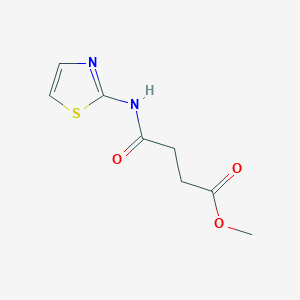

Molecular Structure Analysis

Benzohydrazones often display interesting molecular structures. For instance, studies show that these compounds can crystallize in various space groups with different unit cell dimensions, indicating diverse molecular conformations (Rassem & Nour, 2016).

Chemical Reactions and Properties

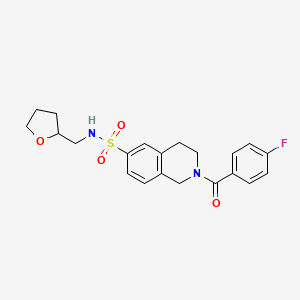

Benzohydrazones participate in various chemical reactions due to their functional groups. They are known for forming complexes with metals, which can lead to different chemical properties. For example, benzohydrazones derived from 4-pyridinecarboxaldehyde exhibited interesting antibacterial activities (Zhou, Li, & You, 2023).

Physical Properties Analysis

The physical properties of benzohydrazones, such as their crystallization behavior and hydrogen bonding patterns, are important for understanding their stability and potential applications. Studies have shown that benzohydrazones can form stable crystal structures with hydrogen bonds and weak π···π stacking interactions (Han, 2013).

Chemical Properties Analysis

The chemical properties of benzohydrazones, including their reactivity and interaction with other molecules, are crucial for their potential applications. For instance, vibrational spectroscopic analysis and molecular docking studies provide insights into their charge transfer interactions and potential biological applications (Maheswari & Manjula, 2016).

科学的研究の応用

Synthesis and Characterization

Researchers have synthesized and characterized a range of Schiff base compounds, including those related to N'-(3-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, highlighting their potential bioactive properties. These compounds have been evaluated for their antibacterial, antifungal, antioxidant, cytotoxic activities, as well as their interactions with DNA and enzymes like alkaline phosphatase. Their ability to bind to DNA via intercalation and to exhibit antimicrobial activities against various bacterial and fungal strains has been particularly noted (Sirajuddin et al., 2013).

Biological Activities

Oxidovanadium(V) complexes derived from related benzohydrazide compounds have demonstrated significant urease inhibitory activities. These complexes, characterized by their coordination to vanadium atoms through specific donor atoms, have shown potential as urease inhibitors, with one study reporting a 78% inhibition at a concentration of 100 μmol·L^(-1) against Helicobacter pylori urease (Qu et al., 2015).

Interaction with Biological Targets

The interaction of these compounds with biological targets such as DNA and enzymes has been extensively studied. For example, their binding to salmon sperm DNA has been investigated through absorption spectroscopy, revealing a propensity towards intercalative interaction. This mode of interaction suggests potential applications in targeting genetic materials for therapeutic purposes (Sirajuddin et al., 2013).

Antimicrobial and Antioxidant Properties

The synthesized compounds exhibit remarkable antimicrobial and antioxidant activities, comparable in some cases to standard treatments. Their minimum inhibitory concentration (MIC) values for antibacterial activity and their effectiveness against a range of microbial strains highlight their potential as antimicrobial agents. Additionally, their antioxidant activities have been compared to ascorbic acid, indicating their capability to scavenge free radicals (Sirajuddin et al., 2013).

特性

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-17-5-2-4-14(12-17)13-20-21-19(24)15-7-9-16(10-8-15)22-11-3-6-18(22)23/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,24)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRMNEWZJATSPM-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (3-methoxy-benzylidene)-hydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)